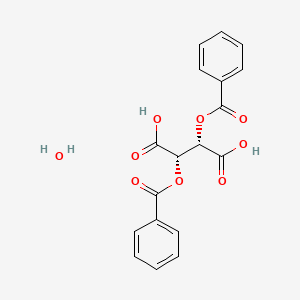
Clomipramine D3 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clomipramine D3 (hydrochloride) is an analytical reference standard . It is a tricyclic antidepressant used for the treatment of obsessive-compulsive disorder . It is intended for use as an internal standard for the quantification of clomipramine .
Synthesis Analysis
Clomipramine and its active metabolite N-desmethyl Clomipramine can be quantified in human plasma using a liquid chromatography-positive electrospray ionization-tandem mass spectrometry (LC-MS/MS) method . A synthetic method of clomipramine hydrochloride intermediate involves the addition of N-acetyliminodibenzyl and salt of wormwood in a reaction flask .Molecular Structure Analysis
The molecular formula of Clomipramine D3 (hydrochloride) is C19H24Cl2N2 . The InChI code is InChI=1S/C19H23ClN2.ClH/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22;/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3;1H/i1D3; .Chemical Reactions Analysis
Clomipramine and its active metabolite N-desmethyl Clomipramine can be quantified in human plasma using a liquid chromatography-positive electrospray ionization-tandem mass spectrometry (LC-MS/MS) method .Physical And Chemical Properties Analysis
The molecular weight of Clomipramine D3 (hydrochloride) is 354.3 g/mol . It is a crystalline solid . It is soluble in DMF (3 mg/ml), DMSO (10 mg/ml), Ethanol (10 mg/ml), and PBS (pH 7.2, 0.5 mg/ml) .Applications De Recherche Scientifique
Improved Pharmacokinetic and Pharmacodynamic Profile
Clomipramine-d3 is used in research to study the effects of deuteration on the pharmacokinetic and pharmacodynamic profiles of tricyclic antidepressants . Deuteration of the methyl groups at metabolically active sites has been reported to be a useful strategy for developing more selective and potent antidepressants . This isotopic deuteration can lead to better bioavailability and overall effectiveness .
Study of Metabolically Active Site-Selective Deuteration
Clomipramine-d3 is used to demonstrate a concept that metabolically active, site-selective deuteration can be beneficial for improving the pharmacokinetic and pharmacodynamic profiles of tricyclic antidepressants .
Research on Antidepressant Behavior
The antidepressant behavior of deuterated tricyclic antidepressants, including Clomipramine-d3, is evaluated using the forced swim test (FST) and tail suspension test (TST) .
Synaptosomal Reuptake Studies
Clomipramine-d3 is used in synaptosomal reuptake studies, which indicated marked inhibition of the reuptake mechanism of serotonin (5-HT) and norepinephrine .
Formulation of Orodispersible Tablets
Clomipramine-d3 is used in the formulation of orodispersible tablets that immediately enable the drug to enter the bloodstream and bypass systemic portal circulation to improve its bioavailability .
Evaluation of Natural Superdisintegrants
Clomipramine-d3 is used in the evaluation of natural superdisintegrants, such as Plantago ovata mucilage, in the formulation of orodispersible tablets .
Safety And Hazards
Orientations Futures
Clomipramine is used to treat obsessive-compulsive disorder and disorders with an obsessive-compulsive component, such as depression, schizophrenia, and Tourette’s disorder . It is also used off-label to treat patients with depression, anxiety, treatment-resistant depression, cataplexy syndrome, insomnia, neuropathic pain, chronic pain, body dysmorphic disorder, panic disorder, premature ejaculation, pediatric nocturnal enuresis, and trichotillomania .
Propriétés
IUPAC Name |
3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2.ClH/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22;/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3;1H/i1D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMWMKZEIBHDTH-NIIDSAIPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Clomipramine-D3 Hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













